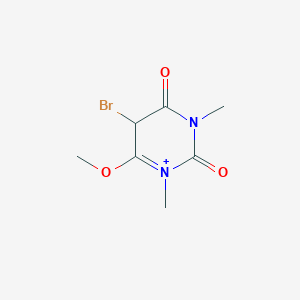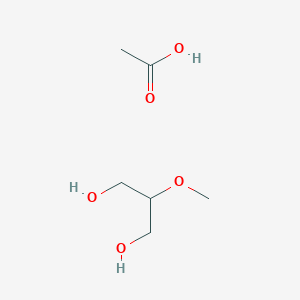
Acetic acid--2-methoxypropane-1,3-diol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–2-methoxypropane-1,3-diol (1/1) is a chemical compound with the molecular formula C6H14O5. It is known for its unique structure, which combines acetic acid and 2-methoxypropane-1,3-diol in a 1:1 ratio. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-methoxypropane-1,3-diol (1/1) typically involves the reaction of acetic acid with 2-methoxypropane-1,3-diol under controlled conditions. One common method includes the use of a catalyst to facilitate the esterification process, where acetic acid reacts with 2-methoxypropane-1,3-diol to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of acetic acid–2-methoxypropane-1,3-diol (1/1) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2-methoxypropane-1,3-diol (1/1) undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Acid or base catalysts for esterification and other reactions
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Acetic acid–2-methoxypropane-1,3-diol (1/1) finds applications in several scientific research fields:
Mechanism of Action
The mechanism of action of acetic acid–2-methoxypropane-1,3-diol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its chemical structure allows it to interact with cellular components, influencing biochemical processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid,2-phenylmethoxypropane-1,3-diol
- Acetic acid, (2R)-3-hexadecoxypropane-1,2-diol
- Acetic acid,3-methoxybenzene-1,2-diol
Uniqueness
Acetic acid–2-methoxypropane-1,3-diol (1/1) stands out due to its unique combination of acetic acid and 2-methoxypropane-1,3-diol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
652973-60-9 |
|---|---|
Molecular Formula |
C6H14O5 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
acetic acid;2-methoxypropane-1,3-diol |
InChI |
InChI=1S/C4H10O3.C2H4O2/c1-7-4(2-5)3-6;1-2(3)4/h4-6H,2-3H2,1H3;1H3,(H,3,4) |
InChI Key |
NBZBNCARXLDVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


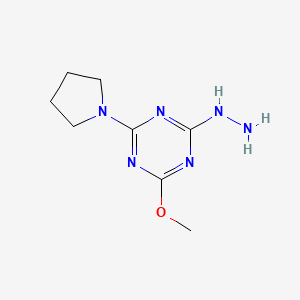
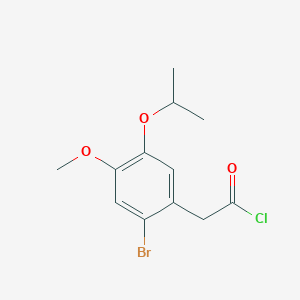
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)

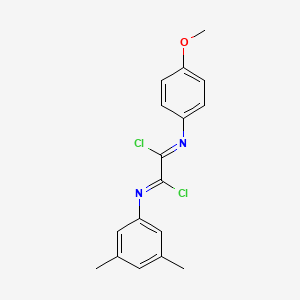
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
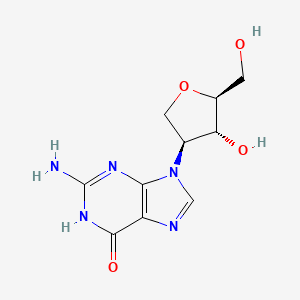
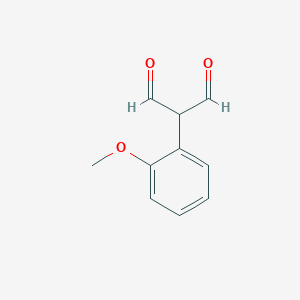
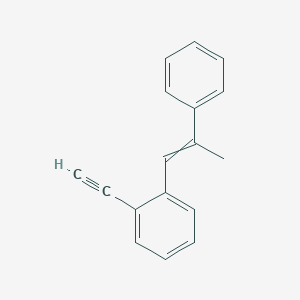
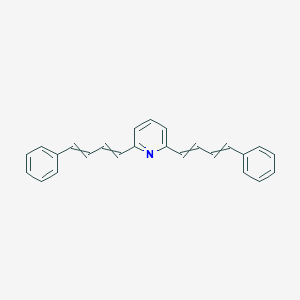
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
